molecular formula C17H22N2O3 B11996205 N-hexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-hexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11996205
M. Wt: 302.37 g/mol
InChI Key: YLGBCUSSYMRKFH-UHFFFAOYSA-N
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Description

N-hexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hexyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can interfere with the replication of certain viruses, contributing to its antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hexyl substitution, which can enhance its lipophilicity and potentially improve its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-hexyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C17H22N2O3/c1-3-4-5-8-11-18-16(21)14-15(20)12-9-6-7-10-13(12)19(2)17(14)22/h6-7,9-10,20H,3-5,8,11H2,1-2H3,(H,18,21)

InChI Key

YLGBCUSSYMRKFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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